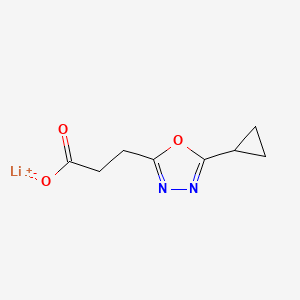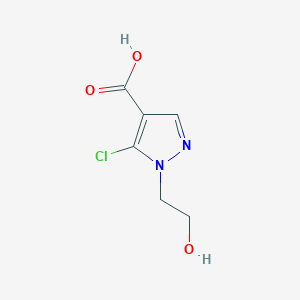
Lithium(1+) ion 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate
Overview
Description
Lithium(1+) ion 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate is a chemical compound with the molecular formula C8H10N2O3.Li. It is a lithium salt derived from 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid with lithium hydroxide. The reaction typically involves heating the acid with lithium hydroxide in an aqueous medium to form the lithium salt.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Lithium(1+) ion 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or their derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted oxadiazoles or other derivatives.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Medicine: The compound may have therapeutic potential in the treatment of various diseases, including neurological disorders and metabolic diseases.
Industry: It is used in the development of new materials and in the pharmaceutical industry for drug discovery and development.
Mechanism of Action
The mechanism by which lithium(1+) ion 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The lithium ion can influence ion channels, neurotransmitter release, and enzyme activity, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Lithium(1+) ion 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
Lithium(1+) ion 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanoate
Uniqueness: Lithium(1+) ion 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate is unique due to its specific structural features, such as the presence of the cyclopropyl group, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
lithium;3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.Li/c11-7(12)4-3-6-9-10-8(13-6)5-1-2-5;/h5H,1-4H2,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROXAXGARMOEEJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC1C2=NN=C(O2)CCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9LiN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine](/img/structure/B1436334.png)
![1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole](/img/structure/B1436335.png)





![8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride](/img/structure/B1436345.png)

![(5-{[(2-Methylprop-2-en-1-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B1436347.png)




